Boiling Point Elevation vs. Des-Chloro Analog
The introduction of the 2-chloro substituent significantly elevates the predicted boiling point of the benzoate ester, increasing it from 281.5±15.0 °C (at 760 mmHg) for the des-chloro analog methyl 4-(1-aminoethyl)benzoate to 308.7±27.0 °C for methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate . This 27.2 °C difference alters the optimal conditions for thermal processing, such as vacuum distillation or solvent evaporation recovery.
(308.7±27.0 °C vs. 281.5±15.0 °C)
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 308.7±27.0 °C |
| Comparator Or Baseline | Methyl 4-(1-aminoethyl)benzoate: 281.5±15.0 °C |
| Quantified Difference | ΔT_bp ≈ 27.2 °C |
| Conditions | Predicted data from ChemicalBook (Advanced Chemistry Development, Inc. software); comparator data from ChemSrc. |
Why This Matters
Higher boiling point necessitates adjusted distillation protocols and may indicate stronger intermolecular interactions, affecting separation strategies in multi-step syntheses.
